![molecular formula C12H14BrN B13240463 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13240463.png)
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-3-azabicyclo[320]heptane is a bicyclic compound that features a bromophenyl group attached to a nitrogen-containing bicycloheptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several synthetic routes. One common method involves the cycloisomerization of alkylidenecyclopropane acylsilanes, which can be catalyzed by Lewis acids . This method offers high diastereocontrol over the newly formed quaternary stereocenters and allows for the formation of bicyclic products with embedded quaternary centers.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, such as [2+2] photocycloaddition.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for cycloisomerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring, while cycloaddition reactions can produce more complex bicyclic structures.
Applications De Recherche Scientifique
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]heptane: A similar bicyclic structure without the bromophenyl group.
3-Isopropylbicyclo[3.2.0]heptane: Another derivative with an isopropyl group instead of a bromophenyl group.
Uniqueness
6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the bromophenyl group plays a crucial role in the compound’s activity.
Propriétés
Formule moléculaire |
C12H14BrN |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
6-(3-bromophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14BrN/c13-10-3-1-2-8(4-10)11-5-9-6-14-7-12(9)11/h1-4,9,11-12,14H,5-7H2 |
Clé InChI |
QHRPIGJTEANEKY-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC2C1C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


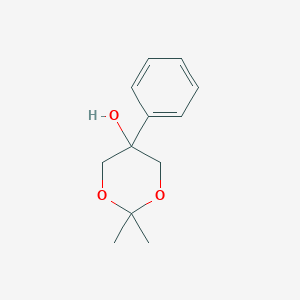

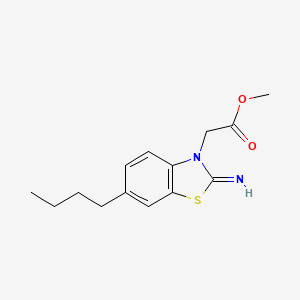
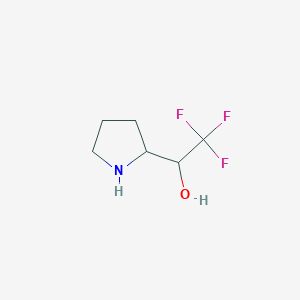
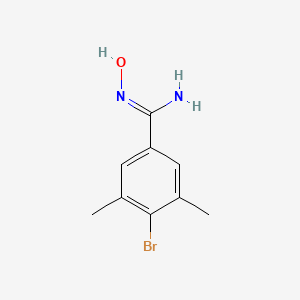
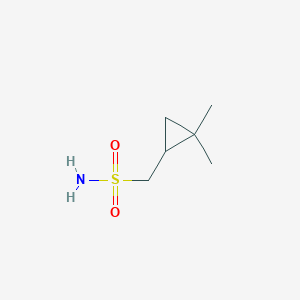


![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
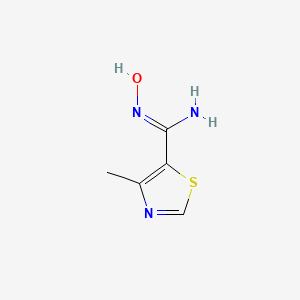

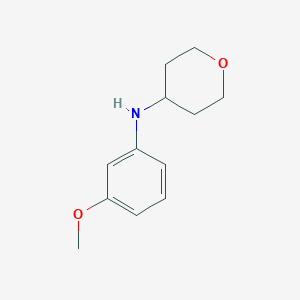
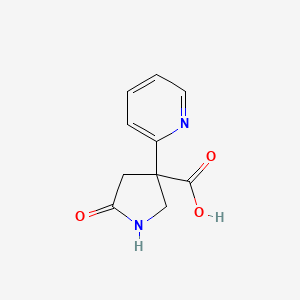
![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13240471.png)
